molecular formula C17H21FN4O B2494812 (4-(2-fluoroethyl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 2034561-63-0

(4-(2-fluoroethyl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No. B2494812
CAS RN: 2034561-63-0
M. Wt: 316.38
InChI Key: SQQIGSLLRPAZRD-UHFFFAOYSA-N
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Description

(4-(2-fluoroethyl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and pain management. In

Scientific Research Applications

Molecular Interaction and Pharmacophore Modeling

Research on cannabinoid receptor antagonists like SR141716 (rimonabant) has contributed to understanding molecular interactions and pharmacophore development. Conformational analysis and comparative molecular field analysis (CoMFA) have been employed to explore the steric and electrostatic requirements for cannabinoid receptor binding, offering insights into the design of receptor-specific ligands (Shim et al., 2002).

Synthesis and Structural Characterization

The synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety and their structural characterization through techniques like X-ray crystallography have been reported. These studies highlight the importance of structural analysis in confirming the identity and purity of synthesized compounds (Lv, Ding, & Zhao, 2013).

Biological Activity Exploration

Research on pyrazole and isoxazole derivatives has demonstrated their potential as antibacterial and antifungal agents. Novel compounds have shown significant activity against various bacterial and fungal strains, indicating the utility of these structural motifs in developing new antimicrobial agents (Sanjeeva, Reddy, & Venkata, 2022).

Fluorescent Logic Gates and Molecular Probes

Studies on compounds combining fluorescent properties with specific receptor targeting capabilities have led to the development of fluorescent logic gates. These compounds can act as molecular probes for studying biological systems, offering a blend of analytical utility and potential therapeutic applications (Gauci & Magri, 2022).

Antimicrobial and Phytotoxic Screening

Pyrazoline derivatives have been synthesized and evaluated for their antimicrobial and phytotoxic properties. Such studies provide a foundation for the development of new compounds with potential applications in agriculture and medicine (Mumtaz et al., 2015).

properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-20-16(13-15(19-20)14-5-3-2-4-6-14)17(23)22-11-9-21(8-7-18)10-12-22/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIGSLLRPAZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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